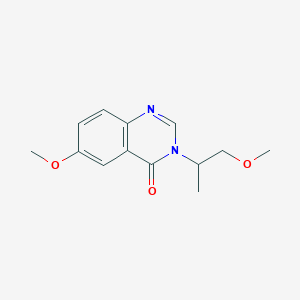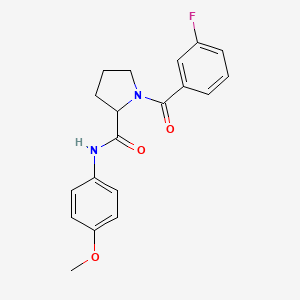
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one, also known as PD153035, is a synthetic compound that belongs to the family of quinazoline derivatives. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays an important role in the regulation of cell growth, differentiation, and survival. PD153035 has been widely used in scientific research to study the EGFR signaling pathway and its role in cancer development and progression.
作用機序
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and blocking the activation of the EGFR signaling pathway. This leads to the inhibition of cell growth, proliferation, and survival, and induces apoptosis in cancer cells.
Biochemical and physiological effects:
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been shown to have potent antitumor activity in vitro and in vivo, and to inhibit the growth and proliferation of various cancer cell lines. It has also been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been shown to have low toxicity and to be well-tolerated in animal models, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity for the EGFR tyrosine kinase, its low toxicity and high solubility in water, and its ability to inhibit the growth and proliferation of various cancer cell lines. However, 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has some limitations, including its short half-life in vivo, its poor bioavailability, and its potential to induce drug resistance in cancer cells.
将来の方向性
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has the potential to be developed into a novel cancer therapy, either alone or in combination with other drugs targeting the EGFR signaling pathway. Future research should focus on improving the pharmacokinetic properties of 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one, such as its bioavailability and half-life, and on developing new analogs with improved potency and selectivity. In addition, future studies should investigate the potential of 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one to overcome drug resistance in cancer cells, and to enhance the antitumor activity of other drugs.
合成法
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one can be synthesized by several methods, including the reaction of 6-methoxy-2-nitroaniline with 2-methoxy-1-methylethylamine in the presence of a reducing agent, followed by cyclization with a suitable acid. Another method involves the reaction of 6-methoxy-2-nitroaniline with 2-methoxy-1-methylethylamine in the presence of a palladium catalyst, followed by cyclization with a suitable acid. Both methods yield 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one in high purity and yield.
科学的研究の応用
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been extensively used in scientific research to study the EGFR signaling pathway and its role in cancer development and progression. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has also been used to study the mechanism of action of other EGFR inhibitors and to develop new drugs targeting the EGFR signaling pathway.
特性
IUPAC Name |
6-methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(7-17-2)15-8-14-12-5-4-10(18-3)6-11(12)13(15)16/h4-6,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMQEEJTCGROBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C=NC2=C(C1=O)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)

![methyl 2-{[2-(2,5-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B6087691.png)
![2-(1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6087692.png)
![2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B6087697.png)
![methyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B6087700.png)
![methyl N-{[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6087718.png)
![ethyl 3-(2-fluorobenzyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinecarboxylate](/img/structure/B6087732.png)
![2-(1-(2,2-dimethylpropyl)-4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6087739.png)
![4-(2-methoxyphenyl)-3-methyl-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087741.png)

![(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride](/img/structure/B6087745.png)
![5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone](/img/structure/B6087752.png)
![methyl 4-(5-methyl-4-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B6087757.png)